molecular formula C4H5NO5 B14208637 4-Methyl-5-nitro-1,3-dioxolan-2-one CAS No. 827300-15-2

4-Methyl-5-nitro-1,3-dioxolan-2-one

Cat. No.: B14208637
CAS No.: 827300-15-2
M. Wt: 147.09 g/mol
InChI Key: SDHDKTXCZJXHHH-UHFFFAOYSA-N
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Description

4-Methyl-5-nitro-1,3-dioxolan-2-one is a chemical compound that belongs to the class of cyclic carbonates It is characterized by a five-membered ring structure containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-nitro-1,3-dioxolan-2-one typically involves the reaction of 4-methyl-1,3-dioxolan-2-one with a nitrating agent. Common nitrating agents include nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective nitration of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-nitro-1,3-dioxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of 4-Methyl-5-amino-1,3-dioxolan-2-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methyl-5-nitro-1,3-dioxolan-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and as a precursor for biologically active compounds.

    Medicine: Explored for its potential use in drug development and as a prodrug.

    Industry: Utilized as a solvent, plasticizer, and in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-5-nitro-1,3-dioxolan-2-one involves its interaction with molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound can also act as an electrophile, reacting with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-1,3-dioxolan-2-one: A structurally similar compound without the nitro group.

    5-Methyl-1,3-dioxolane-4-one: Another cyclic carbonate with a different substitution pattern.

    4-Chloro-4-methyl-5-methylene-1,3-dioxolan-2-one: A chlorinated derivative with different reactivity.

Uniqueness

4-Methyl-5-nitro-1,3-dioxolan-2-one is unique due to the presence of both a nitro group and a cyclic carbonate structure

Properties

CAS No.

827300-15-2

Molecular Formula

C4H5NO5

Molecular Weight

147.09 g/mol

IUPAC Name

4-methyl-5-nitro-1,3-dioxolan-2-one

InChI

InChI=1S/C4H5NO5/c1-2-3(5(7)8)10-4(6)9-2/h2-3H,1H3

InChI Key

SDHDKTXCZJXHHH-UHFFFAOYSA-N

Canonical SMILES

CC1C(OC(=O)O1)[N+](=O)[O-]

Origin of Product

United States

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